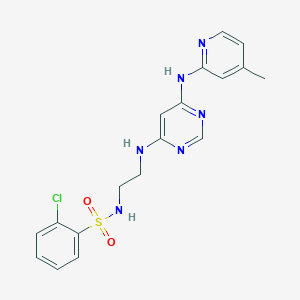

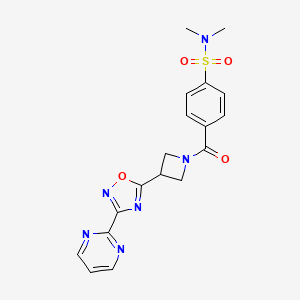

2-クロロ-N-(2-((6-((4-メチルピリジン-2-イル)アミノ)ピリミジン-4-イル)アミノ)エチル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-chloro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide” is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of privileged structures in medicinal chemistry .

Chemical Reactions Analysis

The specific chemical reactions involving “2-chloro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide” are not detailed in the available resources .Physical and Chemical Properties Analysis

The specific physical and chemical properties of “2-chloro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide” are not detailed in the available resources .科学的研究の応用

抗癌作用

この化合物は、ジアジンアルカロイド骨格の一部であり、幅広い薬理学的用途の中心的な構成要素です . ジアジンは、抗癌特性を示すことが報告されています . 例えば、イマチニブ、ダサチニブ、ニロチニブはピリミジン系薬剤であり、白血病の確立された治療法です .

抗菌および抗微生物作用

ジアジンは、この化合物も含めて、抗菌および抗微生物特性を示すことが報告されています .

抗炎症および鎮痛作用

この化合物は、抗炎症および鎮痛作用に関連付けられています .

降圧作用

ジアジンは、この化合物も含めて、降圧特性を示すことが報告されています .

抗リーシュマニアおよび抗結核静止作用

ジアジンは、この化合物も含めて、抗リーシュマニアおよび抗結核静止特性を示すことが報告されています .

抗てんかん作用

ジアジンは、この化合物も含めて、抗てんかん特性を示すことが報告されています .

利尿およびカリウム保持作用

ジアジンは、この化合物も含めて、利尿およびカリウム保持特性を示すことが報告されています .

抗攻撃作用

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is suggested that it may have a role in inhibitingcollagen prolyl-4-hydroxylase , an enzyme involved in collagen synthesis. This enzyme is crucial for the stability of the triple helix structure of collagen, and its inhibition can lead to decreased collagen production.

Mode of Action

Given its potential role as a collagen prolyl-4-hydroxylase inhibitor, it may interact with this enzyme and inhibit its activity, leading to a decrease in collagen production .

Biochemical Pathways

The compound likely affects the collagen synthesis pathway by inhibiting the activity of collagen prolyl-4-hydroxylase . This enzyme catalyzes the formation of 4-hydroxyproline, a key amino acid in collagen. By inhibiting this enzyme, the compound could potentially disrupt the formation of the triple helix structure of collagen, leading to decreased collagen production.

Result of Action

The compound’s action results in the inhibition of collagen prolyl-4-hydroxylase, leading to a decrease in collagen production . This could potentially be beneficial in conditions where there is excessive collagen production, such as in fibrotic diseases.

特性

IUPAC Name |

2-chloro-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O2S/c1-13-6-7-20-17(10-13)25-18-11-16(22-12-23-18)21-8-9-24-28(26,27)15-5-3-2-4-14(15)19/h2-7,10-12,24H,8-9H2,1H3,(H2,20,21,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGSZISUBZMSNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390549.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)

![6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2390556.png)

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2390558.png)

![4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2390561.png)

![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)